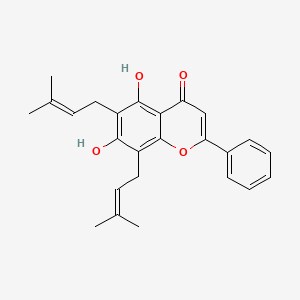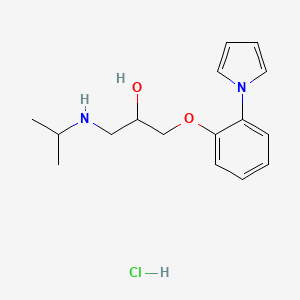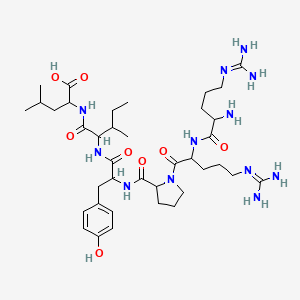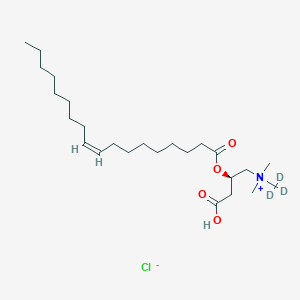
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride typically involves the reaction of methanesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted sulfonamides. These products have various applications in pharmaceuticals and chemical research .
Applications De Recherche Scientifique
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to the desired biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfonamides and amines, such as:
- Methanesulfonamide
- N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide
- tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate
Uniqueness
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
955-47-5 |
|---|---|
Formule moléculaire |
C11H19ClN2O3S |
Poids moléculaire |
294.80 g/mol |
Nom IUPAC |
N-[4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O3S.ClH/c1-8(12-2)11(14)9-4-6-10(7-5-9)13-17(3,15)16;/h4-8,11-14H,1-3H3;1H/t8-,11-;/m0./s1 |
Clé InChI |
OMGYZLAJZAMSKO-RWHJDYSMSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O)NC.Cl |
SMILES canonique |
CC(C(C1=CC=C(C=C1)NS(=O)(=O)C)O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid isopropyl ester](/img/structure/B10795481.png)

![(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B10795492.png)
![N-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)amino]benzamide](/img/structure/B10795493.png)
![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)

![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)
![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)
![7-[2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795542.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)



